4-Amino-2-methylisoindoline-1,3-dione
Overview
Description
Synthesis Analysis
Isoindoline-1,3-dione derivatives are synthesized by the condensation of a phthalic anhydride with primary amines . A green synthesis technique for isoindolines/dioxoisoindolines has been developed, which involves simple heating and relatively quick solventless reactions . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Molecular Structure Analysis
The molecular structure of 4-Amino-2-methylisoindoline-1,3-dione is based on structures generated from information available in ECHA’s databases . The endogenous ligands for these receptors are free fatty acids (FFAs) and eicosanoids .Chemical Reactions Analysis
The benzannulation of tetraynes and imidazole derivatives in a green, waste-free transformation with a high atom economy in toluene yielded isoindole-1,3-dione derivatives as the major product . Compared with ordinary isoindole-1,3-dione derivatives, tricyclic isoindole-1,3-dione derivatives prepared in the present report have multiple rings, complex and variable structures, and a broad potential for use in chemical production and clinical medicine .Scientific Research Applications
Pharmaceutical Synthesis
N-isoindoline-1,3-dione heterocycles have gained significant attention for their potential use in pharmaceutical synthesis . They have been used to create therapeutic agents, with a focus on understanding the structure–activity relationships and biological properties .
Antipsychotic Agents
Isoindolines and isoindoline-1,3-dione have been found to modulate the dopamine receptor D3, suggesting a potential application as antipsychotic agents .
Alzheimer’s Disease Treatment
The inhibition of β-amyloid protein aggregation by isoindolines and isoindoline-1,3-dione indicates a potential capacity in the treatment of Alzheimer’s disease .
Synthesis of Multifunctionalized Isoindole-1,3-diones
A novel method has been reported for the synthesis of fused multifunctionalized isoindole-1,3-diones via the coupled oxidation of imidazoles and tetraynes . This method involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
Future Directions
Future research could focus on the synthesis of new derivatives of isoindoline-1,3-dione as non-steroidal analgesics . It was revealed that 2- (phenyl (phenylimino)methyl)isoindoline-1,3-dione has a high analgesic activity, 1.6 times higher than the activity of the reference drug metamizole sodium .
properties
IUPAC Name |
4-amino-2-methylisoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-11-8(12)5-3-2-4-6(10)7(5)9(11)13/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJSMQLGNZNTFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20945222 | |
Record name | 4-Amino-2-methyl-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20945222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-methylisoindoline-1,3-dione | |
CAS RN |
2257-85-4 | |
Record name | 4-Amino-2-methyl-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20945222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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